molecular formula C30H34N2O10 B600946 Carvedilol Glucuronide CAS No. 114869-83-9

Carvedilol Glucuronide

Cat. No.: B600946
CAS No.: 114869-83-9
M. Wt: 582.6 g/mol
InChI Key: PUVQFGCELBOSRN-VKTJNCFWSA-N
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Description

(R,S)-Carvedilol Glucuronide is a metabolite of Carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The glucuronidation process involves the conjugation of Carvedilol with glucuronic acid, resulting in the formation of (R,S)-Carvedilol Glucuronide. This compound is more water-soluble than its parent drug, facilitating its excretion from the body.

Mechanism of Action

Target of Action

Carvedilol primarily targets adrenergic receptors in the body. It is a non-selective beta-adrenergic antagonist and also blocks alpha-1 adrenergic receptors . The S(-) enantiomer of carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker .

Mode of Action

Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Pharmacokinetics

Carvedilol is very lipophilic and undergoes mainly biliary elimination by the liver . Orally administered carvedilol undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol .

Result of Action

Carvedilol provides prominent hemodynamic benefits mainly through a balanced adrenoceptor blockade, which causes a reduction in cardiac work in association with peripheral vasodilation . This drug assures remarkable cardiovascular protection through its antiproliferative atherogenic, anti-ischemic, antihypertrophic, and antiarrhythmic actions .

Action Environment

The action of Carvedilol Glucuronide can be influenced by environmental factors such as the presence of other drugs, the patient’s diet, and the patient’s overall health status. For instance, the presence of other drugs that inhibit or induce the enzymes responsible for the metabolism of this compound can affect its efficacy and safety . Additionally, the patient’s diet and overall health status can influence the absorption, distribution, metabolism, and excretion of this compound .

Biochemical Analysis

Biochemical Properties

Carvedilol Glucuronide plays a crucial role in the metabolism and elimination of Carvedilol. It is formed through the process of glucuronidation, catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This enzyme converts Carvedilol into its glucuronide form, making it more hydrophilic and facilitating its excretion via bile, feces, and urine . This compound interacts with various biomolecules, including UGTs, which are responsible for its formation, and transport proteins that aid in its excretion.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in these processes, thereby modulating cell function. For instance, this compound can impact the expression of genes related to drug metabolism and transport, leading to changes in cellular responses to Carvedilol . Additionally, it may influence cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to its effects on cellular function. This compound binds to UGTs, facilitating its formation from Carvedilol. This binding interaction is crucial for the glucuronidation process, which enhances the solubility and excretion of Carvedilol . Furthermore, this compound may inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable, with minimal degradation observed under standard laboratory conditions . Long-term exposure to this compound may lead to changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects are important for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its formation and excretion. The glucuronidation process, catalyzed by UGTs, is a key metabolic pathway for this compound . This pathway enhances the solubility and excretion of Carvedilol, facilitating its elimination from the body. Additionally, this compound may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transport proteins. These proteins facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation . The transport and distribution of this compound are crucial for its excretion and overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes and its overall pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Carvedilol Glucuronide typically involves the enzymatic glucuronidation of Carvedilol using uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which are widely distributed in the liver and other tissues .

Industrial Production Methods: Industrial production of (R,S)-Carvedilol Glucuronide may involve the use of recombinant human UDP-glucuronosyltransferase enzymes expressed in insect cell microsomes. This method ensures high yield and purity of the glucuronide product .

Chemical Reactions Analysis

Types of Reactions: (R,S)-Carvedilol Glucuronide primarily undergoes hydrolysis and acyl migration reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of Carvedilol and glucuronic acid .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.

    Paracetamol Glucuronide: A major metabolite of paracetamol.

    Propofol Glucuronide: A metabolite of the anesthetic propofol.

Uniqueness: (R,S)-Carvedilol Glucuronide is unique in its role as a metabolite of Carvedilol, a non-selective beta-blocker. Unlike other glucuronides, it is specifically involved in the metabolism and excretion of a cardiovascular drug, highlighting its importance in the treatment of hypertension and heart failure .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27+,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVQFGCELBOSRN-VKTJNCFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678687
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114869-83-9
Record name Carvedilol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114869839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2494I96FS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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